1-Benzyl-2-chlorobenzene
Overview
Description
1-Benzyl-2-chlorobenzene is an organic compound with the molecular formula C13H11Cl It is a derivative of benzene, where a benzyl group and a chlorine atom are attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-2-chlorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge and the other forms a C-E bond, forming the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substituents on the benzene ring . Additionally, the reaction conditions, such as temperature and solvent, can also impact the reaction rate and the stability of the compound .
Biochemical Analysis
Biochemical Properties
1-Benzyl-2-chlorobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in the metabolism of aromatic compounds. It has been observed to interact with enzymes such as chlorobenzene dioxygenase and chlorocatechol 1,2-dioxygenase. These enzymes catalyze the conversion of this compound to chlorocatechol, which is further metabolized through the ortho-cleavage pathway. The interactions between this compound and these enzymes are crucial for its degradation and subsequent biochemical transformations .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it can disrupt cellular metabolism by interfering with the normal function of metabolic enzymes, resulting in altered levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes such as chlorobenzene dioxygenase, inhibiting their activity and leading to the accumulation of intermediate metabolites. This inhibition can result in changes in gene expression, as cells attempt to compensate for the disrupted metabolic pathways. Furthermore, this compound can act as an enzyme activator in certain contexts, enhancing the activity of enzymes involved in its own degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to this compound has been observed to cause persistent changes in cellular function, including alterations in cell signaling pathways and gene expression. These effects are often reversible upon removal of the compound, but prolonged exposure can lead to lasting cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce toxic effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At high doses, the compound can cause adverse effects such as liver toxicity, oxidative stress, and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to chlorocatechol by enzymes such as chlorobenzene dioxygenase. This conversion is followed by further degradation through the ortho-cleavage pathway, leading to the formation of Krebs cycle intermediates. The compound interacts with cofactors such as NADH and FAD, which are essential for the enzymatic reactions involved in its metabolism. These interactions can affect metabolic flux and the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, it may bind to intracellular proteins that influence its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum. This localization can affect its activity and function, as well as its interactions with other biomolecules. For example, this compound may accumulate in the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress .
Preparation Methods
1-Benzyl-2-chlorobenzene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of chlorobenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar Friedel-Crafts reactions but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products. Other methods may include the use of alternative catalysts or reaction conditions to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
1-Benzyl-2-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of benzylphenol.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under appropriate conditions.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, nitric acid for nitration, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-2-chlorobenzene has diverse applications in scientific research:
Comparison with Similar Compounds
1-Benzyl-2-chlorobenzene can be compared with other benzene derivatives such as:
Chlorobenzene: Similar in structure but lacks the benzyl group, making it less reactive in certain substitution reactions.
Benzyl Chloride: Contains a benzyl group but lacks the chlorine atom on the benzene ring, leading to different reactivity patterns.
2-Chlorotoluene: Similar structure but with a methyl group instead of a benzyl group, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
1-benzyl-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKSPFNZXBWDQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073460 | |
Record name | Benzene, 1-chloro-2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29921-41-3 | |
Record name | Benzene, 1-chloro-2-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029921413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 29921-41-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research discusses the chlorination of diphenylmethane using chlorine acetate. What is the significance of the reaction conditions on the product distribution of 2-Chlorodiphenylmethane?
A1: The research by [] highlights the critical role of reaction conditions in controlling the regioselectivity of diphenylmethane chlorination. In a highly polar solvent system (98% acetic acid) with perchloric acid, chlorine acetate and its protonated form act as the primary chlorinating agents. This leads to a higher proportion of the para-substituted product (4-chlorodiphenylmethane). Conversely, using a less polar solvent system (75% acetic acid) with catalytic perchloric acid favors protonated hypochlorous acid as the chlorinating species, resulting in a higher proportion of 2-Chlorodiphenylmethane. [] This difference emphasizes how solvent polarity and the nature of the chlorinating species directly influence the electrophilic attack on the diphenylmethane ring system, ultimately dictating the final product ratio.
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